1-Chloro-1-(2-ethyl-6-mercaptophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-ethyl-6-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H13ClOS It is a chlorinated ketone with a thiol group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1-(2-ethyl-6-mercaptophenyl)propan-2-one can be synthesized through several methods. One common approach involves the chlorination of 1-(2-ethyl-6-mercaptophenyl)propan-2-one using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-(2-ethyl-6-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The ketone group can be reduced to form secondary alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or ammonia in ethanol.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products include 1-(2-ethyl-6-mercaptophenyl)propan-2-amine.
Oxidation: Products include 1-chloro-1-(2-ethyl-6-sulfonylphenyl)propan-2-one.
Reduction: Products include 1-chloro-1-(2-ethyl-6-mercaptophenyl)propan-2-ol.
Scientific Research Applications
1-Chloro-1-(2-ethyl-6-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-1-(2-ethyl-6-mercaptophenyl)propan-2-one exerts its effects involves interactions with nucleophilic sites on target molecules. The chlorine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. The thiol group can form disulfide bonds with other thiol-containing molecules, affecting the structure and function of proteins and enzymes.
Comparison with Similar Compounds
1-Chloro-1-phenylpropan-2-one: Lacks the thiol group, making it less reactive in certain substitution reactions.
1-Bromo-1-(2-ethyl-6-mercaptophenyl)propan-2-one: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
1-Chloro-1-(2-methyl-6-mercaptophenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group, affecting its steric properties.
Uniqueness: 1-Chloro-1-(2-ethyl-6-mercaptophenyl)propan-2-one is unique due to the presence of both a chlorine atom and a thiol group on the phenyl ring
Properties
Molecular Formula |
C11H13ClOS |
---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
1-chloro-1-(2-ethyl-6-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-3-8-5-4-6-9(14)10(8)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3 |
InChI Key |
JMCOIQXRSUCUNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)S)C(C(=O)C)Cl |
Origin of Product |
United States |
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